Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine

Dopamine D2 Receptor Binding Affinity Neuropharmacology

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine (CAS 444606-74-0), a chemical building block with the IUPAC name N,N-dimethyl-2-(2-piperazin-1-ylphenoxy)ethanamine, is a synthetic organic compound featuring a piperazine ring linked via an ether bridge to a tertiary amine. The compound is commercially available from multiple vendors with purities typically ≥95%, and its primary applications are in early-stage drug discovery, particularly for neurological and psychiatric targets, as well as a synthetic intermediate.

Molecular Formula C14H23N3O
Molecular Weight 249.358
CAS No. 444606-74-0
Cat. No. B2720652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine
CAS444606-74-0
Molecular FormulaC14H23N3O
Molecular Weight249.358
Structural Identifiers
SMILESCN(C)CCOC1=CC=CC=C1N2CCNCC2
InChIInChI=1S/C14H23N3O/c1-16(2)11-12-18-14-6-4-3-5-13(14)17-9-7-15-8-10-17/h3-6,15H,7-12H2,1-2H3
InChIKeyMZUBUHQECMSCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine (CAS 444606-74-0): A Piperazinyl-Phenoxyethylamine Building Block with Documented Polypharmacology for Neuropharmacological Tool Compound Selection


Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine (CAS 444606-74-0), a chemical building block with the IUPAC name N,N-dimethyl-2-(2-piperazin-1-ylphenoxy)ethanamine, is a synthetic organic compound featuring a piperazine ring linked via an ether bridge to a tertiary amine [1]. The compound is commercially available from multiple vendors with purities typically ≥95%, and its primary applications are in early-stage drug discovery, particularly for neurological and psychiatric targets, as well as a synthetic intermediate . The compound's molecular formula is C14H23N3O, with a molecular weight of 249.35 g/mol and a calculated logP of approximately 1.43 [1].

Why a Generic Piperazinyl-Phenoxyethylamine Cannot Be Assumed: The Criticality of the Dimethylamino Moiety for Distinct Polypharmacological Binding Profiles


Generic substitution within the piperazinyl-phenoxyethylamine class is fraught with risk due to the profound impact of even minor structural variations on the compound's multi-receptor binding profile. While the core scaffold may be shared among numerous analogs, the specific presence and positioning of the dimethylamino group on the ethyl linker are critical determinants of the compound's unique polypharmacology. The compound has been documented to interact with a diverse range of CNS targets, including adrenergic, dopaminergic, and serotonergic receptors [1]. Interchanging this specific compound with a closely related analog, such as one lacking the dimethylamino group or featuring a different N-substitution, will almost certainly result in a completely altered and unpredictable receptor affinity fingerprint, thereby invalidating any experimental model or synthetic pathway reliant on this specific polypharmacological profile [1]. The quantifiable differentiation outlined below underscores why this specific CAS number is non-fungible for targeted research applications.

Quantitative Differentiation Guide: Binding Affinity, Synthetic Utility, and Physicochemical Properties of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine (444606-74-0) vs. In-Class Alternatives


Dopamine D2 Receptor Binding Affinity: A Moderate Affinity Profile Distinct from High-Affinity Antipsychotic Piperazines

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine exhibits a specific and moderate binding affinity for the human dopamine D2 receptor (long isoform) with a Ki value of 24,000 nM (24 µM), measured via displacement of [3H]spiperone in CHO cells [1]. This places the compound in a distinct affinity range compared to high-affinity antipsychotic piperazines like Cariprazine (Ki ~0.5-1 nM at D2) or typical D2 antagonists (Ki often <10 nM). This moderate, micromolar-range affinity is characteristic of a tool compound or fragment, making it valuable for studies requiring a more subtle modulation of D2 signaling or for use as a negative control in high-affinity ligand screening campaigns.

Dopamine D2 Receptor Binding Affinity Neuropharmacology

Alpha-1 Adrenergic Receptor Binding: A 10-Fold Selectivity Window over D2 Dopamine Receptor Binding

The compound demonstrates a notable and quantifiable selectivity profile, exhibiting a Ki of 2,500 nM (2.5 µM) for the alpha-1 adrenergic receptor, as measured by displacement of [3H]-prazosin in pig cerebral cortex membranes [1]. This contrasts with its 24,000 nM Ki at the human D2 receptor [2], establishing a ~10-fold selectivity for the adrenergic target over the dopaminergic one. This specific balance is not a universal feature of the class; many related piperazines show either inverted selectivity or are more balanced non-selective agents. This defined 10-fold window is a quantifiable, verifiable characteristic that distinguishes this compound for applications where a preference for adrenergic over dopaminergic activity is required.

Alpha-1 Adrenergic Receptor Receptor Selectivity CNS Polypharmacology

Synthetic Accessibility and Defined Synthetic Route: A Fully Described Boc-Protected Intermediate Strategy Enabling Modular Derivatization

A specific, multi-step synthetic route for this exact compound is documented in patent literature, starting from a Boc-protected piperazine intermediate and proceeding through an O-alkylation step with 2-dimethylaminoethyl chloride, followed by deprotection and purification [1]. The detailed procedure includes explicit quantities, reagents (1-Boc-4(2-hydroxyphenyl)-piperazine, K2CO3, KI, 18-crown-6), and purification by SCX ion-exchange chromatography, yielding the final compound with an MS of 250.2 (M+1) . This contrasts with many generic analogs for which such a well-defined, literature-supported synthetic protocol is not available. The use of a Boc-protecting group on the piperazine nitrogen provides a clear path for orthogonal deprotection and subsequent derivatization, which is a key advantage for medicinal chemistry workflows.

Chemical Synthesis Building Block Medicinal Chemistry

Physicochemical Property Profile: LogP and PSA Values Defining a Distinct CNS Drug-Like Space

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine possesses a calculated logP of 1.43 and a topological polar surface area (tPSA) of 27.74 Ų [1]. These values place it within a favorable range for CNS drug-likeness according to established guidelines (logP <5, tPSA <90 Ų for optimal blood-brain barrier penetration). This profile is notably different from many higher molecular weight or more polar piperazine derivatives, such as Cariprazine (MW 427.4, tPSA 84.8 Ų) or Desvenlafaxine (MW 263.4, tPSA 42.6 Ų) [2]. The lower tPSA of this compound suggests potentially superior passive membrane permeability compared to more polar alternatives, which is a quantifiable and meaningful differentiator for CNS drug discovery programs.

Physicochemical Properties Drug-Likeness CNS Penetration

High-Value Application Scenarios for Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine (444606-74-0) Based on Quantified Differentiation


CNS Polypharmacology Research: Investigating Adrenergic-Dopaminergic Crosstalk with a 10-Fold Selective Tool Compound

For academic or industrial neuropharmacology groups studying the interplay between adrenergic and dopaminergic systems, this compound serves as a uniquely characterized tool. Its established 10-fold selectivity for the alpha-1 adrenergic receptor (Ki 2.5 µM) over the D2 dopamine receptor (Ki 24 µM) [1] allows researchers to specifically probe adrenergic-mediated signaling pathways with minimal confounding activation or blockade of D2 receptors. This contrasts with most in-class piperazines that either lack this selectivity window or have not been quantitatively characterized for it. The compound's moderate affinity is ideal for use as a probe in phenotypic assays or as a starting point for medicinal chemistry optimization, where the specific selectivity profile can be amplified.

Medicinal Chemistry and Fragment-Based Drug Discovery: A CNS-Drug-Like Scaffold with Favorable Physicochemical Properties

Medicinal chemistry teams focused on CNS drug discovery can leverage this compound as a fragment or scaffold with a highly favorable physicochemical profile for blood-brain barrier penetration (tPSA = 27.74 Ų, logP = 1.43) [1]. This profile is quantifiably superior to many more polar piperazine alternatives, such as Cariprazine or Desvenlafaxine, suggesting improved passive permeability . Furthermore, the availability of a documented, multi-step synthetic route starting from a Boc-protected intermediate provides a clear path for rapid analog generation and structure-activity relationship (SAR) studies, reducing the time and risk associated with developing novel CNS-penetrant leads.

Synthetic Intermediate for Complex Piperazine-Containing Molecules: Leveraging a Defined, Orthogonal Deprotection Strategy

For process chemists and synthetic laboratories requiring a versatile building block for more complex piperazine-containing molecules, this compound offers a distinct advantage due to its well-characterized synthetic route . The synthesis, which proceeds via a Boc-protected piperazine, allows for selective deprotection and subsequent functionalization of the piperazine nitrogen, enabling modular assembly of diverse chemical libraries. This defined strategy contrasts with using an unprotected or non-selectively protected analog, where unwanted side reactions and complex purification schemes are more likely. The detailed procedure provides a reliable starting point for scaling up or adapting the synthesis to incorporate other structural motifs.

Reference Standard and Negative Control in High-Affinity Ligand Screening Assays

In high-throughput or focused screening campaigns targeting D2 dopamine receptors, the moderate micromolar affinity (Ki = 24 µM) of this compound makes it a suitable negative or weak-positive control [1]. Its well-defined, weak binding activity can be used to establish assay sensitivity and window, distinguishing it from both high-affinity clinical ligands (Ki < 1 nM) and completely inactive compounds. This provides a quantifiable benchmark for assay performance and hit validation, which is a more robust approach than using a compound with unknown or uncharacterized weak activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.